Cyclohexene,3-cyclohexyl-
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Overview
Description
Cyclohexene,3-cyclohexyl- is an organic compound with the molecular formula C₁₂H₂₀. It is a derivative of cyclohexene, where a cyclohexyl group is attached to the third carbon of the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene,3-cyclohexyl- can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with cyclohexyl halides in the presence of a strong base. The reaction typically occurs under reflux conditions with a solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of cyclohexene,3-cyclohexyl- often involves the partial hydrogenation of benzene to produce cyclohexene, followed by the alkylation process mentioned above. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene,3-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: Hydrogenation can convert it to cyclohexane derivatives.
Substitution: Halogenation and other substitution reactions can occur at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexyl compounds.
Scientific Research Applications
Cyclohexene,3-cyclohexyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclohexene,3-cyclohexyl- involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler analog without the cyclohexyl group.
Cyclohexane: Fully saturated analog.
Cyclohexanol: Hydroxylated analog
Uniqueness
Cyclohexene,3-cyclohexyl- is unique due to the presence of both a cyclohexene ring and a cyclohexyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs .
Properties
CAS No. |
1808-09-9 |
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Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
3-cyclohexylcyclohexene |
InChI |
InChI=1S/C12H20/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,7,11-12H,1-2,4-6,8-10H2 |
InChI Key |
KWMKLXOPDTWVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCC=C2 |
Origin of Product |
United States |
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